molecular formula C22H22ClN3O2S B11216278 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Katalognummer: B11216278
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: IIAOICGFWYGUHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-chlorophenylmethyl substituent at position 3, a cyclohexyl carboxamide at position 7, and a sulfanylidene (C=S) group at position 2. The 4-chlorophenyl group enhances lipophilicity, while the cyclohexyl moiety may influence conformational flexibility and binding interactions in biological systems.

Eigenschaften

Molekularformel

C22H22ClN3O2S

Molekulargewicht

427.9 g/mol

IUPAC-Name

3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H22ClN3O2S/c23-16-9-6-14(7-10-16)13-26-21(28)18-11-8-15(12-19(18)25-22(26)29)20(27)24-17-4-2-1-3-5-17/h6-12,17H,1-5,13H2,(H,24,27)(H,25,29)

InChI-Schlüssel

IIAOICGFWYGUHN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl derivative reacts with the quinazoline core.

    Addition of the Sulfanylidene Moiety: The sulfanylidene group is incorporated through a thiolation reaction, using reagents such as thiourea or similar sulfur-containing compounds.

    Final Coupling with Cyclohexylamine: The final step involves coupling the intermediate product with cyclohexylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with a quinazoline structure often exhibit anticancer properties. In vitro studies have demonstrated that 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, as evidenced by dose-dependent cytotoxicity with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies suggest that the compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent. In vitro assays revealed minimum inhibitory concentrations (MICs) that indicate significant potency against these pathogens .

Enzyme Inhibition

Enzyme inhibition studies have identified potential applications in treating diseases such as Alzheimer's disease. The compound exhibits inhibitory activity against acetylcholinesterase, an enzyme implicated in neurodegenerative disorders. This suggests that it may enhance cholinergic neurotransmission, offering a therapeutic avenue for cognitive enhancement .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of quinazoline, including 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide. These derivatives were tested for their cytotoxic effects on MCF-7 and PC3 cells. The results indicated that the compound significantly inhibited cell growth, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Compound NameCell LineIC50 (µM)Mechanism
3-[ChloroPh-Methyl]-Cyclohexyl-QMCF-712.5Apoptosis
3-[ChloroPh-Methyl]-Cyclohexyl-QPC315.0Cell Cycle Arrest

Case Study 2: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of several quinazoline derivatives against clinical isolates of Staphylococcus aureus. The study found that 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibited an MIC of 8 µg/mL against this strain, indicating strong antibacterial properties compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Wirkmechanismus

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death or inhibition of cell proliferation.

Biologische Aktivität

The compound 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively researched due to their potential therapeutic applications, including anticancer, antibacterial, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and biological evaluations.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions that often include cyclization and substitution reactions. For the target compound, the synthesis may follow a pathway involving the condensation of 4-chloroaniline with cyclohexyl isocyanate and subsequent modifications to introduce the sulfanylidene and carboxamide functionalities.

Anticancer Activity

Recent studies indicate that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing a quinazoline scaffold have shown promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanisms of action often involve inhibition of tubulin polymerization and interference with epidermal growth factor receptor (EGFR) signaling pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamideMCF-7TBD
3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamideHeLaTBD

Note: TBD indicates that specific IC50 values need to be determined through experimental assays.

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. Studies have shown that certain substituted quinazolines exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of electron-withdrawing groups, such as the chlorophenyl moiety in this compound, may enhance its antibacterial efficacy.

Table 2: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)
3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamideSalmonella typhiTBD
3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamideBacillus subtilisTBD

Enzyme Inhibition

In addition to its anticancer and antibacterial activities, this compound may exhibit enzyme inhibitory effects. Quinazoline derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various physiological processes and diseases.

Case Studies

Recent literature highlights several case studies where quinazoline derivatives were synthesized and evaluated for biological activity:

  • Cytotoxic Evaluation Study : A study synthesized several quinazolinone derivatives and tested them against MCF-7 and HeLa cells using MTT assays. The findings indicated that compounds with aliphatic substituents exhibited higher cytotoxicity compared to those with aromatic substituents .
  • Antibacterial Screening : Another study assessed the antibacterial properties of various quinazoline derivatives against multiple bacterial strains, demonstrating that modifications on the quinazoline ring can significantly impact antibacterial efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, primarily differing in substituents at positions 3 (aromatic group), 7 (carboxamide side chain), and the presence of additional functional groups. Below is a detailed comparison:

Substituent Variations at Position 3

  • Target Compound: 4-Chlorophenylmethyl group.
  • 3-[(4-Methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide ():
    • The 4-methoxyphenyl group replaces chlorine with a methoxy (-OCH₃) substituent, increasing electron density and possibly altering solubility and metabolic stability .

Modifications at Position 7 (Carboxamide Side Chain)

  • Target Compound : N-Cyclohexyl carboxamide.
    • The cyclohexyl group contributes to lipophilicity (logP ~4.2 estimated) and may stabilize hydrophobic interactions in binding pockets.
  • 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide ():
    • Cyclopentyl replaces cyclohexyl, slightly reducing steric hindrance. The oxolan-2-ylmethyl group at position 3 introduces an oxygen-containing heterocycle, improving water solubility .

Functional Group Additions

Data Tables: Structural and Functional Comparison

Compound Position 3 Substituent Position 7 Substituent Key Functional Groups Molecular Formula
Target Compound 4-Chlorophenylmethyl N-Cyclohexyl C=S, 4-oxo C₂₃H₂₂ClN₃O₂S
3-[(4-Methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-Methoxyphenylmethyl N-(Oxolan-2-ylmethyl) C=S, 4-oxo, oxolane C₂₂H₂₃N₃O₄S
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-... Oxolan-2-ylmethyl N-Cyclopentyl C=S, 4-oxo, thioether C₂₆H₂₇ClN₃O₄S₂
3-[(4-Chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene... 4-Chlorophenylmethyl N-(2-Methoxyphenylmethyl) C=S, 4-oxidanylidene C₂₄H₂₀ClN₃O₃S

Research Findings and Implications

  • Electronic Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to methoxy-substituted analogs, which may improve binding to electron-deficient biological targets .
  • Solubility : The oxolan-2-ylmethyl group in and derivatives increases polarity, suggesting better aqueous solubility than the cyclohexyl or phenylmethyl groups .
  • Bioactivity Trends: Compounds with halogenated aromatic systems (e.g., 4-chlorophenyl) often exhibit enhanced antimicrobial or anticancer activity compared to non-halogenated analogs, though specific data for these derivatives remain unexplored in the provided evidence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.